O-Decanoyl-L-carnitine Exhibits 7-Fold Greater CACT Inhibitory Potency Than Octanoylcarnitine or Palmitoylcarnitine
In rat liver mitochondria assays, O-decanoyl-L-carnitine demonstrates significantly greater potency as a carnitine-acylcarnitine translocase (CACT) inhibitor compared to other medium- and long-chain acylcarnitines. The (+)-decanoylcarnitine enantiomer exhibits an IC₅₀ of approximately 5 µM, representing a 7-fold increase in potency relative to (+)-octanoylcarnitine and (+)-palmitoylcarnitine, which both exhibit IC₅₀ values of approximately 35 µM. (+)-Hexanoylcarnitine is far less potent, with an IC₅₀ exceeding 200 µM [1].
| Evidence Dimension | CACT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | ~5 µM |
| Comparator Or Baseline | (+)-Octanoylcarnitine: ~35 µM; (+)-Palmitoylcarnitine: ~35 µM; (+)-Hexanoylcarnitine: >200 µM |
| Quantified Difference | ~7-fold lower IC₅₀ (more potent) versus octanoyl- and palmitoylcarnitine; >40-fold versus hexanoylcarnitine |
| Conditions | Rat liver mitochondria; CACT activity assay |
Why This Matters
Researchers requiring selective pharmacological blockade of mitochondrial CACT should prioritize O-decanoyl-L-carnitine over octanoyl- or palmitoylcarnitine due to its substantially higher potency, enabling lower working concentrations and potentially reduced off-target effects.
- [1] Baillet L, et al. Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. J Biol Chem. 2000;275(47):36766-36768. PMID: 10986294. View Source
